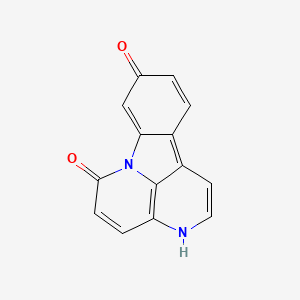
9-Hydroxycanthin-6-one
Vue d'ensemble
Description
9-Hydroxycanthin-6-one is an indole alkaloid that is canthin-6-one substituted by a hydroxy group at position 9 . It is isolated from the roots of Eurycoma longifolia and exhibits antineoplastic activity . It has a role as a metabolite and an antineoplastic agent .
Synthesis Analysis
The synthesis of canthin-6-one alkaloids, including 9-Hydroxycanthin-6-one, has been achieved through different approaches . A “one-pot” microwave-mediated synthesis of canthin-6-one analogs via the IEDDA reaction has been reported .Molecular Structure Analysis
The molecular formula of 9-Hydroxycanthin-6-one is C14H8N2O2 . The molecular weight is 236.22 g/mol . The IUPAC name is 1,6-diazatetracyclo [7.6.1.0 5,16 .0 10,15 ]hexadeca-3,5 (16),7,9,11,14-hexaene-2,13-dione .Physical And Chemical Properties Analysis
The molecular weight of 9-Hydroxycanthin-6-one is 236.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique
Biosynthesis and Chemistry
9-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . These alkaloids have been isolated from various plants, primarily those in the Rutaceae and Simaroubaceae families . The biosynthesis of canthin-6-one alkaloids was first demonstrated through feeding experiments in which 14 C-tryptophan was administered to cell cultures .
Biological Activities
More than 60 natural canthin-6-one alkaloids and their structures have been considered . The biological activities of canthin-6-one alkaloids, from 1952 to 2015, are discussed . From an analysis of their structural properties and an investigation of the literature, possible future trends for canthin-6-one alkaloids are proposed .
Wnt Signaling Inhibition
9-Hydroxycanthin-6-one has been identified as the first Wnt signal inhibitor through the activation of Glycogen Synthase Kinase 3β (GSK3β), independently of Casein Kinase 1α (CK1 α) . The degradation of β-catenin by 9-hydroxycanthin-6-one was suppressed by GSK3β-siRNA, while 9-hydroxycanthin-6-one decreased β-catenin even in the presence of CK1 α-siRNA .
Anti-Inflammatory Properties
Canthin-6-one alkaloids display a significant role in the amelioration of many human diseases in animal models due to their various anti-inflammatory properties . Emerging studies have made significant progress in exploring the molecular mechanisms of this anti-inflammatory effect .
Chronic Inflammatory Diseases (CID)
Canthin-6-ones are potential drugs for Chronic Inflammatory Diseases by targeting multiple inflammatory mediators . Effectively keeping the immune-associated cells and their products in check and inhibiting aberrant activation of the immune system is a key strategy for the management of CID .
Sexual Health
9-Hydroxycanthin-6-one has been found to induce penile erection and delay ejaculation . This suggests potential applications in the field of sexual health and treatment of related disorders .
Mécanisme D'action
Target of Action
9-Hydroxycanthin-6-one, a β-carboline alkaloid, has been found to target multiple pathways. It exhibits inhibitory effects on NF-κB and Wnt signaling through the activation of GSK3β , independently of CK1α . These targets play crucial roles in various cellular processes, including inflammation and cell proliferation.
Mode of Action
9-Hydroxycanthin-6-one interacts with its targets in a unique way. It inhibits Wnt signaling through the activation of GSK3β, independently of CK1α . This suggests that 9-Hydroxycanthin-6-one can modulate cell signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection . Moreover, it also impacts the Wnt signaling pathway , which is crucial for cell proliferation, differentiation, and migration.
Result of Action
9-Hydroxycanthin-6-one has been found to induce penile erection and delay ejaculation . This suggests that the compound has a significant impact on the physiological functions of the body. Its inhibition of NF-κB and Wnt signaling pathways could also lead to changes at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNACIYZMIKRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220900 | |
| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138544-91-9 | |
| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



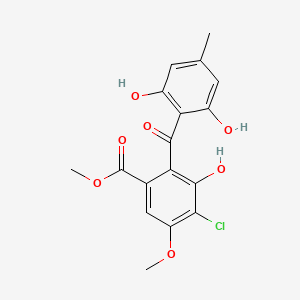
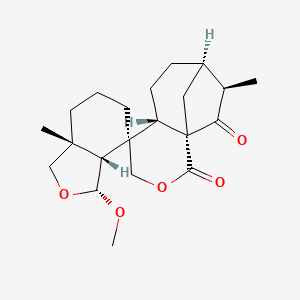
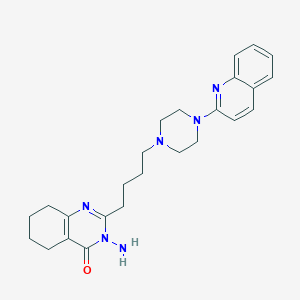
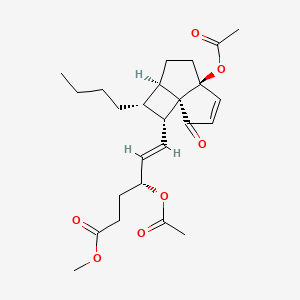

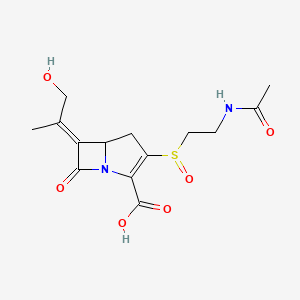
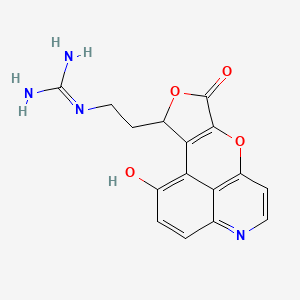
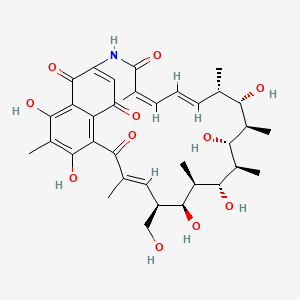
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
![4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B1245668.png)
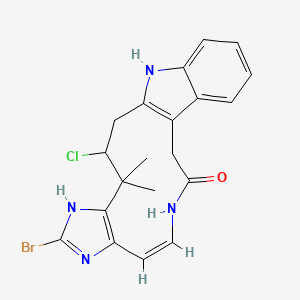
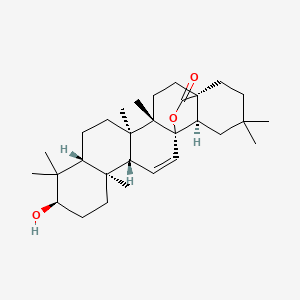
![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)
